2-(4-pyrimidyl)malondialdehyde

Heterocyclic Chemistry Process Chemistry Analytical Chemistry

When synthesizing pyrimidine-containing heterocycles, pyridyl malondialdehydes are not interchangeable-reaction re-optimization is required. This bifunctional building block directly installs a 4-pyrimidyl substituent during condensation, eliminating separate cross-coupling or SNAr steps. • Direct precursor to 4-(pyrazol-4-yl)pyrimidines & 4,4′-bipyrimidines via condensation • 4 H-bond acceptor sites vs. 3 in pyridyl analogs enhance kinase hinge-region interactions • XLogP3 -0.6 ensures aqueous solubility for polar solvent reactions • ≥95% purity, beige-to-brown powder, globally available

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 28648-78-4
Cat. No. B1308172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-pyrimidyl)malondialdehyde
CAS28648-78-4
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(C=O)C=O
InChIInChI=1S/C7H6N2O2/c10-3-6(4-11)7-1-2-8-5-9-7/h1-6H
InChIKeyBQJUGEYYDDLNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Pyrimidyl)malondialdehyde: Physicochemical Profile


2-(4-Pyrimidyl)malondialdehyde (CAS 28648-78-4) is a heteroaryl-substituted malondialdehyde derivative composed of a pyrimidine ring directly attached to the central carbon of a propanedial backbone [1]. With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol, it belongs to a class of bifunctional aldehydes widely employed as versatile building blocks for constructing nitrogen-containing heterocycles, including pyrazoles and pyrimidines [2]. It is commercially available as a beige-to-brown powder with a purity specification typically ≥95% . Its dual aldehyde functionality, combined with the electron-deficient pyrimidine ring, imparts a distinct reactivity profile that differentiates it from its pyridyl-substituted counterparts in condensation and cyclization applications [2].

Pyrimidine-containing heterocycle synthesis workflow
Bifunctional aldehyde reactivity for condensation and cyclization
Distinct electronic profile vs. pyridyl-substituted analogs
Typical purity specification supports building-block procurement

2-(4-Pyrimidyl)malondialdehyde: Substitution Risks with Pyridyl Analogs


While 2-(2-pyridyl)malondialdehyde (CAS 212755-83-4) and 2-(4-pyridyl)malondialdehyde (CAS 51076-46-1) share the same malondialdehyde core, the substitution of the pyridine ring with a pyrimidine ring generates significant differences in both physical properties and reactivity that directly impact synthetic utility . The pyrimidine ring introduces an additional nitrogen atom, altering hydrogen-bonding capacity, electronic distribution, and solubility relative to the pyridyl analogs . These differences manifest as distinct melting points, varying chromatographic retention times, and divergent reactivity in condensation reactions with nitrogen nucleophiles, making reagent interchangeability problematic without reaction re-optimization [1]. The following evidence guide provides a quantitative basis for selection.

Interchangeability
2-(4-Pyrimidyl)malondialdehyde 2-(2/4-Pyridyl)malondialdehyde
Pyrimidine nitrogen alters hydrogen-bonding and electronic distribution; direct substitution may require reaction re-optimization.
Property Divergence Melting point, chromatographic retention, and solubility differ significantly from pyridyl analogs, complicating identity verification if interchanged.
Reactivity Mismatch Pyrimidine-ring aldehyde electrophilicity may shift condensation outcomes compared to pyridine-substituted reagents.

2-(4-Pyrimidyl)malondialdehyde: Quantitative Differentiation Evidence


Melting Point Comparison

The melting point of 2-(4-pyrimidyl)malondialdehyde (227–232 °C) falls between that of 2-(2-pyridyl)malondialdehyde (202–205 °C) and 2-(4-pyridyl)malondialdehyde (320 °C) . This intermediate melting range reflects a distinct crystalline packing influenced by the additional nitrogen in the pyrimidine ring, enabling differentiation via simple melting point determination during identity verification.

Melting Point
Data to verify
Target: 227–232 °C
2-(2-Pyridyl): 202–205 °C
2-(4-Pyridyl): 320 °C
Supports identity verification and differentiation from pyridyl analogs.
Literature values; verify with in-house reference.
Heterocyclic Chemistry Process Chemistry Analytical Chemistry

Lipophilicity (XLogP3) Comparison

2-(4-Pyrimidyl)malondialdehyde has a computed XLogP3 value of -0.6 , indicating it is more hydrophilic than its pyridyl analogs, for which XLogP3 values are estimated to be approximately 0.0 to +0.5 based on the absence of a second nitrogen [1]. This difference arises from the additional nitrogen atom in the pyrimidine ring, which increases hydrogen-bond acceptor count (4 vs. 3) and reduces overall lipophilicity, affecting both chromatographic behavior and solubility in aqueous reaction media.

Lipophilicity
Class-level inference
Target XLogP3: -0.6
Pyridyl analogs XLogP3: ~0.0 to +0.5
Indicates greater hydrophilicity; affects reversed-phase retention and aqueous solubility.
Computed value; confirm experimentally for critical separations.
Medicinal Chemistry Property-Based Design Computational Chemistry

Hydrogen-Bond Acceptor Capacity

The pyrimidine ring in 2-(4-pyrimidyl)malondialdehyde provides 4 hydrogen-bond acceptor sites (2 aldehyde oxygens + 2 pyrimidine nitrogens), compared to only 3 acceptor sites in the 2-pyridyl and 4-pyridyl analogs (2 aldehyde oxygens + 1 pyridine nitrogen) [1]. This increased H-bond acceptor count enhances the compound's capacity for intermolecular interactions, which can influence crystal packing, solubility, and supramolecular assembly in co-crystal or host-guest applications.

H-Bond Acceptors
Class-level inference
Target: 4 acceptors
Pyridyl analogs: 3 acceptors
Expands supramolecular design space; may improve compatibility with H-bond donating media.
Computed by Cactvs; property-based inference.
Supramolecular Chemistry Crystal Engineering Computational Chemistry

Chemoselective Heterocycle Formation

2-(4-Pyrimidyl)malondialdehyde reacts with hydrazines to yield 4-[pyrazolyl-(4)]-pyrimidines and with formamide to produce 4-[pyrimidinyl-(5)]-pyrimidine in ring-closure reactions that are specific to the pyrimidinyl-substituted malondialdehyde scaffold [1]. These products incorporate the intact pyrimidine ring into the final heterocyclic structure, a feature not accessible from unsubstituted malondialdehyde or simple alkyl-substituted analogs. The reaction with hydrazines proceeds via condensation of the aldehyde groups followed by cyclization, leveraging the electron-withdrawing character of the pyrimidine to modulate aldehyde electrophilicity .

Chemoselective Heterocycle Formation
Class-level inference
Forms 4-[pyrazolyl-(4)]-pyrimidines and 4-[pyrimidinyl-(5)]-pyrimidine
Enables direct pyrimidine incorporation without post-cyclization installation steps.
Based on Bredereck et al., 1970; validate with current substrates.
Synthetic Methodology Heterocyclic Chemistry Medicinal Chemistry

Storage and Handling Stability

2-(4-Pyrimidyl)malondialdehyde is reported to be stable under recommended storage conditions (sealed in a cool, dry environment) . Its melting point of 227–232 °C, with decomposition reported at approximately 230 °C , is substantially higher than that of the 2-(2-pyridyl) analog (202–205 °C) , suggesting greater thermal robustness during storage and handling. No decomposition is reported when stored according to specification.

Handling Stability
Data to verify
Mp 227–232 °C; decomposition ~230 °C
~25 °C higher than 2-(2-pyridyl) analog
Higher thermal threshold may reduce degradation risk during storage and shipping.
Supplier-reported; evaluate under local storage conditions.
Chemical Storage Reagent Stability Laboratory Operations

GHS Hazard Profile

2-(4-Pyrimidyl)malondialdehyde carries GHS hazard statements H314 (causes severe skin burns and eye damage) , classifying it as corrosive. In contrast, 2-(2-pyridyl)malondialdehyde is classified under H315 (causes skin irritation) and H319 (causes serious eye irritation) [1], representing a lower hazard category. This difference in hazard classification has direct implications for personal protective equipment (PPE) requirements, storage segregation, and shipping regulations.

GHS Hazard Profile
Cross-study comparable
Target: H314 (Corrosive)
2-(2-Pyridyl): H315+H319 (Irritant)
Corrosive classification mandates upgraded PPE and handling protocols vs. pyridyl analogs.
Per GHS classification; review local safety assessments.
Chemical Safety Risk Assessment Regulatory Compliance

2-(4-Pyrimidyl)malondialdehyde: Application Scenarios


One-Pot Synthesis of Pyrazoles and Pyrimidines

In medicinal chemistry programs requiring pyrimidine-containing biaryl or heteroaryl scaffolds, 2-(4-pyrimidyl)malondialdehyde serves as a direct precursor to 4-[pyrazolyl-(4)]-pyrimidines and 4-[pyrimidinyl-(5)]-pyrimidines through condensation with hydrazines or formamide, respectively [1]. This application leverages the compound's unique ability to introduce a pyrimidine substituent at the 4-position of the newly formed heterocycle without requiring a separate cross-coupling or nucleophilic aromatic substitution step. For procurement decisions, this eliminates the need to purchase and validate additional building blocks, reducing both reagent costs and synthetic step count. The compound's computed XLogP3 of -0.6 ensures sufficient aqueous solubility for reactions conducted in polar solvents .

Building Block for Kinase Inhibitor Fragment Libraries

Given the prevalence of pyrimidine scaffolds in kinase inhibitor pharmacophores, 2-(4-pyrimidyl)malondialdehyde is employed as a fragment elaboration point in the synthesis of focused kinase-targeted compound libraries [1]. Its dual aldehyde functionality permits divergent derivatization—condensation with amines to form Schiff bases, reduction to diols, or oxidation to dicarboxylic acids—while the pyrimidine ring remains intact and available for additional functionalization . The additional hydrogen-bond acceptor capacity (4 vs. 3 for pyridyl analogs) enhances interactions with kinase hinge regions, a feature that medicinal chemists can exploit during fragment-based drug design [2].

Analytical Reference Standard for Malondialdehyde Adducts

In lipid peroxidation research, malondialdehyde forms adducts with biomolecules. 2-(4-Pyrimidyl)malondialdehyde can serve as a structurally defined, stable reference standard for developing HPLC methods that detect pyrimidine-containing malondialdehyde adducts, analogous to methods established for 2-pyrimidinyl-ornithine derivatives [1]. Its distinct melting point range (227–232 °C) and reversed-phase chromatographic behavior (driven by XLogP3 -0.6) provide unambiguous identification relative to pyridyl-substituted malondialdehyde adducts that may arise from alternative derivatization protocols .

Supramolecular Co-Crystal Engineering

For crystal engineering and supramolecular chemistry applications, 2-(4-pyrimidyl)malondialdehyde's four hydrogen-bond acceptor sites (vs. three in pyridyl analogs) enable the formation of more complex and potentially more robust co-crystal networks with hydrogen-bond-donating co-formers [1]. This increased acceptor capacity can be exploited to tune crystal packing, solubility, and stability of the resulting solid forms. Procurement decisions for co-crystal screening campaigns should prioritize this compound when a higher degree of intermolecular interaction is desired relative to the pyridyl alternatives [1].

Application
Selection Property
Validation Focus
Pyrazole/Pyrimidine Synthesis
Direct 4-position pyrimidine incorporation
Step-count reduction and reaction-condition review
Kinase Inhibitor Fragment Libraries
Dual aldehyde divergence with intact pyrimidine
Kinase hinge-region interaction profiling
Analytical Reference Standard
Distinct melting point and chromatographic behavior
HPLC method development for adduct detection
Co-Crystal Engineering
Increased H-bond acceptor count (4 vs. 3)
Co-crystal network robustness and solubility tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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